![molecular formula C14H14Cl3N2OP B14350478 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline CAS No. 92253-66-2](/img/structure/B14350478.png)
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline is a complex organic compound characterized by the presence of multiple chlorine atoms and a phosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline typically involves multi-step organic reactions. The process begins with the chlorination of aniline derivatives, followed by the introduction of a phosphoryl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex oxygenated compounds.
Reduction: The compound can be reduced to simpler forms by the addition of hydrogen or the removal of oxygen.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated aromatic compounds, while reduction could produce simpler aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, often acting as a binding site or modulating the compound’s reactivity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-N-methylaniline
- 4-methylaniline
- 3-chloro-4-methylaniline
Uniqueness
Compared to similar compounds, 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline stands out due to the presence of multiple chlorine atoms and a phosphoryl group. These features confer unique chemical properties, such as increased reactivity and potential for forming complex structures, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
92253-66-2 |
|---|---|
Molekularformel |
C14H14Cl3N2OP |
Molekulargewicht |
363.6 g/mol |
IUPAC-Name |
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline |
InChI |
InChI=1S/C14H14Cl3N2OP/c1-9-3-5-11(7-13(9)15)18-21(17,20)19-12-6-4-10(2)14(16)8-12/h3-8H,1-2H3,(H2,18,19,20) |
InChI-Schlüssel |
BVDPFTYEGGGEDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NP(=O)(NC2=CC(=C(C=C2)C)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

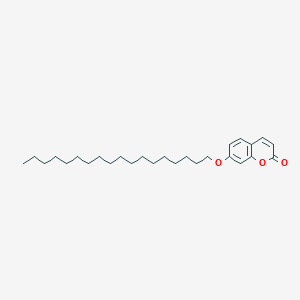

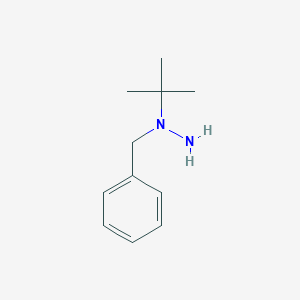
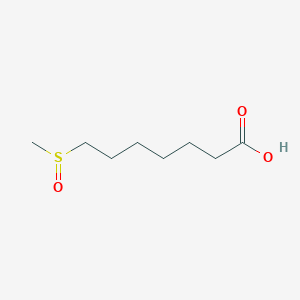

![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
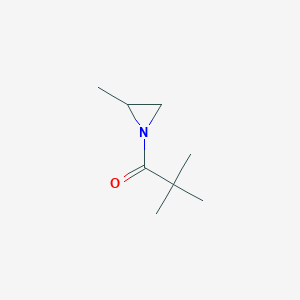

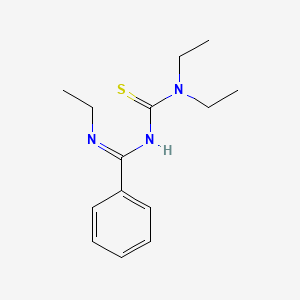
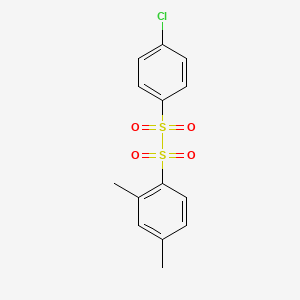

![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)
